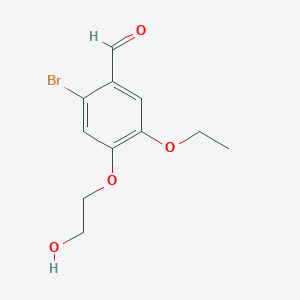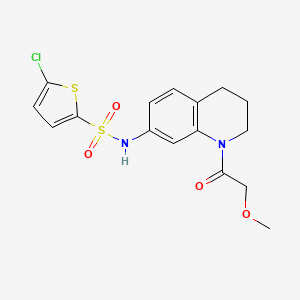
1-(6-phenoxypyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-phenoxypyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide, also known as PPNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Biological Activities of Phenothiazines
Phenothiazines, containing similar structural motifs to the queried compound, have been explored for their broad spectrum of biological activities. Research has shown that phenothiazines exhibit promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and other pharmacological properties. These activities result from interactions with biological systems through various mechanisms, including interactions with pharmacophoric substituents, π-π interactions, and penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, related to pyrimidines in the queried compound, is significant in medicinal and pharmaceutical industries for its synthetic applications and bioavailability. Research emphasizes the role of hybrid catalysts, including organocatalysts and nanocatalysts, in synthesizing pyranopyrimidine scaffolds, showcasing the compound's potential in drug development and lead molecule synthesis (Parmar, Vala, & Patel, 2023).
Pharmacological Profile Improvement
Stereochemistry studies of phenylpiracetam, which shares the piperidine structure with the queried compound, highlight the significance of specific functional groups in enhancing pharmacological profiles. Research shows that the configuration of stereocenters directly relates to the biological properties of enantiomers, suggesting that the structural design of similar compounds can be optimized for improved therapeutic outcomes (Veinberg et al., 2015).
Optoelectronic Material Development
Quinazolines and pyrimidines, closely related to the structural components of the queried compound, have been investigated for their applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, offer significant potential for the creation of novel materials for electronic devices, luminescent elements, and photoelectric conversion elements, indicating the queried compound's relevance in material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
特性
IUPAC Name |
1-(6-phenoxypyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-22(24-15-18-6-4-5-11-23-18)17-9-12-27(13-10-17)20-14-21(26-16-25-20)29-19-7-2-1-3-8-19/h1-8,11,14,16-17H,9-10,12-13,15H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWMNLJHOHBBQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-phenoxypyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2365035.png)
![2-Methyl-4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2365036.png)
![(3r,5r,7r)-adamantan-1-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365037.png)
![Ethyl 5-(benzofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2365038.png)



![5-(2-methoxyethyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2365046.png)

![2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2365048.png)


![2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2365053.png)
![(3-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365055.png)